molecular formula C10H13NO2 B13463417 Methyl 2-methyl-6-(methylamino)benzoate

Methyl 2-methyl-6-(methylamino)benzoate

Cat. No.: B13463417
M. Wt: 179.22 g/mol
InChI Key: WKSRECLWOCNWNA-UHFFFAOYSA-N
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Description

Methyl 2-methyl-6-(methylamino)benzoate: is an organic compound with the molecular formula C10H13NO2 . It is a derivative of benzoic acid and is known for its applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a methyl group, a methylamino group, and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-methyl-6-(methylamino)benzoate can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of various organic compounds.
  • Employed in the study of esterification and methylation reactions.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine:

  • Explored for its potential use in drug development and pharmaceutical formulations.

Industry:

Mechanism of Action

The mechanism of action of methyl 2-methyl-6-(methylamino)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active components, which then interact with biological targets. The methylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

    Methyl Anthranilate: Similar structure but lacks the additional methyl group.

    N-Methylanthranilic Acid: Similar structure but in its acid form rather than ester.

    Methyl Benzoate: Lacks the methylamino group.

Uniqueness:

  • Methyl 2-methyl-6-(methylamino)benzoate is unique due to the presence of both a methylamino group and a methyl group, which confer distinct chemical and biological properties.
  • Its combination of functional groups allows for diverse reactivity and applications in various fields.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl 2-methyl-6-(methylamino)benzoate

InChI

InChI=1S/C10H13NO2/c1-7-5-4-6-8(11-2)9(7)10(12)13-3/h4-6,11H,1-3H3

InChI Key

WKSRECLWOCNWNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC)C(=O)OC

Origin of Product

United States

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